molecular formula C19H18N2O3 B11316778 2-(4-methoxyphenyl)-N-(8-methoxyquinolin-5-yl)acetamide

2-(4-methoxyphenyl)-N-(8-methoxyquinolin-5-yl)acetamide

Cat. No.: B11316778
M. Wt: 322.4 g/mol
InChI Key: DHWXPXLIBXJEGU-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(8-methoxyquinolin-5-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxyphenyl group and a methoxyquinolinyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(8-methoxyquinolin-5-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 8-methoxyquinoline.

    Formation of Intermediate: The 4-methoxybenzaldehyde undergoes a condensation reaction with acetic anhydride to form 4-methoxyphenylacetic acid.

    Amidation Reaction: The 4-methoxyphenylacetic acid is then reacted with 8-methoxyquinoline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature control, solvent selection, and reaction time to maximize yield and purity.

    Purification Techniques: Implementing purification techniques like recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-(8-methoxyquinolin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic and quinolinic derivatives.

    Reduction: The acetamide group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Formation of 4-hydroxyphenyl and 8-hydroxyquinolinyl derivatives.

    Reduction: Formation of 2-(4-methoxyphenyl)-N-(8-methoxyquinolin-5-yl)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-methoxyphenyl)-N-(8-methoxyquinolin-5-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(8-methoxyquinolin-5-yl)acetamide involves:

    Molecular Targets: It may interact with specific enzymes or receptors in biological systems, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, such as those involved in inflammation or cell proliferation, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)-N-(quinolin-5-yl)acetamide: Lacks the methoxy group on the quinoline ring.

    2-(4-hydroxyphenyl)-N-(8-methoxyquinolin-5-yl)acetamide: Contains a hydroxy group instead of a methoxy group on the phenyl ring.

    2-(4-methoxyphenyl)-N-(8-hydroxyquinolin-5-yl)acetamide: Contains a hydroxy group instead of a methoxy group on the quinoline ring.

Uniqueness

2-(4-methoxyphenyl)-N-(8-methoxyquinolin-5-yl)acetamide is unique due to the presence of both methoxy groups on the phenyl and quinoline rings, which can influence its chemical reactivity and biological activity. This dual methoxy substitution may enhance its potential as a pharmacologically active compound and its utility in various scientific research applications.

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-(8-methoxyquinolin-5-yl)acetamide

InChI

InChI=1S/C19H18N2O3/c1-23-14-7-5-13(6-8-14)12-18(22)21-16-9-10-17(24-2)19-15(16)4-3-11-20-19/h3-11H,12H2,1-2H3,(H,21,22)

InChI Key

DHWXPXLIBXJEGU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=C3C=CC=NC3=C(C=C2)OC

Origin of Product

United States

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